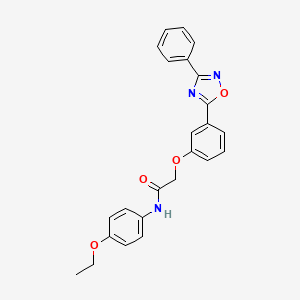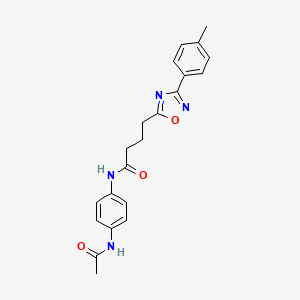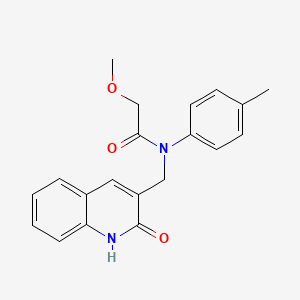
3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol, also known as EMAQ, is a chemical compound that has been extensively studied for its potential use in scientific research. EMAQ is a quinoline derivative with an oxadiazole ring, and it has shown promise in a variety of research applications due to its unique chemical structure and mechanism of action.
Mechanism of Action
Target of Action
SMR000015023, also known as 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol, is a complex compound with potential therapeutic applicationsIt’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The downstream effects of these interactions can include changes in gene expression, cellular metabolism, and cell proliferation.
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate would be crucial factors determining its pharmacokinetic profile
Result of Action
Based on its structural similarity to other compounds, it may influence cellular processes such as signal transduction, gene expression, and cell proliferation . These effects could potentially contribute to its therapeutic efficacy.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like SMR000015023. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the physiological state of the cells and the presence of other drugs.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol in laboratory experiments is its unique chemical structure, which may allow for the development of novel chemotherapeutic agents. Additionally, 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been shown to have a high degree of selectivity for cancer cells, which may reduce the risk of side effects. However, one limitation of using 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol in laboratory experiments is its limited solubility, which may make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol. One area of interest is the development of novel chemotherapeutic agents based on the structure of 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol. Additionally, further research is needed to fully elucidate the mechanism of action of 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol and to identify additional signaling pathways that may be targeted by this compound. Finally, research on the use of 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol in the treatment of neurological disorders may also be promising.
Synthesis Methods
The synthesis of 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol involves several steps, including the reaction of 2-ethoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2-amino-5-methyl-3-nitropyridine to yield the desired product. This synthesis method has been optimized over time to increase yield and purity, and it has been used to produce 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol for laboratory research purposes.
Scientific Research Applications
3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been studied extensively for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it may have potential as a chemotherapeutic agent. Additionally, 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-3-25-17-7-5-4-6-14(17)20-22-18(23-26-20)15-11-13-9-8-12(2)10-16(13)21-19(15)24/h4-11H,3H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFKEXOECXHGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC4=C(C=C(C=C4)C)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Ethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-7-methyl-quinolin-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)



![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)




![N-[(4-methoxyphenyl)methyl]-2-(N-methylbenzenesulfonamido)acetamide](/img/structure/B7711409.png)